N-(2,5-difluorophenyl)-2-naphthamide
Description
N-(2,5-difluorophenyl)-2-naphthamide is a fluorinated aromatic amide compound characterized by a naphthalene backbone linked via an amide bond to a 2,5-difluorophenyl substituent. Its molecular structure (Fig. 1) combines the planar aromaticity of naphthalene with the electron-withdrawing effects of fluorine atoms on the phenyl ring. This dual functionality renders it a compound of interest in medicinal chemistry and materials science, particularly in applications requiring tunable electronic properties or binding interactions.
Properties
Molecular Formula |
C17H11F2NO |
|---|---|
Molecular Weight |
283.27g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H11F2NO/c18-14-7-8-15(19)16(10-14)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21) |
InChI Key |
HEQYIMUGHHJBHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)F)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Aromatic Amide Chemistry
a) 3-Chloro-N-phenyl-phthalimide (Fig. 2)
- Molecular Formula: C₁₄H₈ClNO₂
- Functional Groups : Phthalimide core, chloro substituent, phenyl group.
- Key Differences: Core Structure: Phthalimide (isoindole-1,3-dione) vs. naphthamide. Substituents: Chlorine (electron-withdrawing) at position 3 vs. fluorine at positions 2 and 5 on the phenyl ring. Applications: 3-Chloro-N-phenyl-phthalimide is a precursor for polyimide polymers, where high purity is critical for polymerization efficiency .
b) Ranitidine Complex Nitroacetamide
- Molecular Formula : C₁₃H₂₂N₄O₄S
- Functional Groups: Nitroacetamide, dimethylamino-furan, sulfanyl-ethyl.
- Key Differences: Backbone: Furan and nitroacetamide vs. naphthamide. Substituents: Nitro and dimethylamino groups (electron-withdrawing and donating) vs. fluorine atoms. Applications: Ranitidine derivatives are pharmaceuticals (H₂ antagonists), whereas N-(2,5-difluorophenyl)-2-naphthamide’s structure aligns more with kinase inhibitor scaffolds or fluorescent probes due to its rigid naphthyl system .
Electronic and Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 3.8 | <0.1 (water) | 215–220 (decomposes) |
| 3-Chloro-N-phenyl-phthalimide | 2.9 | 0.5 (DMSO) | 185–190 |
| Ranitidine Nitroacetamide | 1.2 | >10 (water) | 120–125 |
Analysis :
- Lipophilicity : The higher LogP of this compound compared to 3-chloro-N-phenyl-phthalimide reflects enhanced membrane permeability due to fluorine atoms.
- Solubility: The low aqueous solubility of the naphthamide derivative contrasts with ranitidine’s nitroacetamide, which benefits from polar functional groups (e.g., sulfanyl, dimethylamino).
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